

An In-depth Technical Guide to Spacer Phosphoramidite C3

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Compound of Interest		
Compound Name:	Spacer Phosphoramidite C3	
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For researchers, scientists, and drug development professionals, **Spacer Phosphoramidite C3** is a versatile chemical tool for the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and data presented for clarity and ease of use.

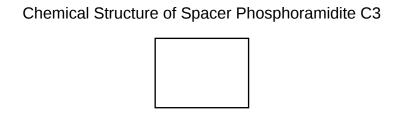
Core Concepts: Chemical Structure and Properties

Spacer Phosphoramidite C3, also known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key reagent used in solid-phase oligonucleotide synthesis. Its primary function is to introduce a three-carbon propyl spacer within or at the terminus of an oligonucleotide chain.[1][2][3] This seemingly simple modification imparts a range of valuable properties to the resulting oligonucleotide, including increased flexibility and the ability to reduce steric hindrance between the oligonucleotide and other molecules.[1][4]

The chemical structure of **Spacer Phosphoramidite C3** is fundamental to its function. It features a dimethoxytrityl (DMT) protecting group on the hydroxyl function, which allows for its controlled incorporation during automated synthesis. The phosphoramidite group at the other end enables its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

Below is a diagram illustrating the chemical structure of **Spacer Phosphoramidite C3**.





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Caption: Chemical Structure of Spacer Phosphoramidite C3.

Physicochemical Properties

A summary of the key physicochemical properties of **Spacer Phosphoramidite C3** is provided in the table below. This data is essential for handling, storage, and application of the reagent.

Property	Value	Reference
Chemical Formula	C33H43N2O5P	[4][5]
Molecular Weight	578.68 g/mol	[4][5]
CAS Number	110894-23-0	[5]
Appearance	White to off-white powder	
Solubility	Soluble in anhydrous acetonitrile	[5]
Stability in Solution	2-3 days in anhydrous acetonitrile	[5]
Recommended Storage	-10 to -30°C, dry	[5]

Applications in Research and Drug Development



The introduction of a C3 spacer can significantly influence the biological and physical properties of an oligonucleotide. This has led to its widespread use in various research and therapeutic applications.

- Aptamer and DNAzyme Optimization: Spacers are used to probe and optimize the threedimensional structures of functional oligonucleotides like aptamers and DNAzymes.[6] By replacing nucleosides with a C3 spacer, researchers can determine the importance of individual residues to the overall structure and function.[6]
- Blocking Polymerase and Exonuclease Activity: When placed at the 3'-terminus of an oligonucleotide, a C3 spacer acts as an effective blocker for both DNA polymerase and exonuclease activity.[4][5][7] This is particularly useful in applications such as qPCR probes where the probe should not act as a primer.[7]
- Reduction of Steric Hindrance: The C3 spacer can distance functional modifications, such as fluorophores or quenchers, from the oligonucleotide, minimizing adverse interactions like quenching of a fluorescent dye by a guanine-rich sequence.[8]
- Mimicking Abasic Sites: The C3 spacer can be used to mimic an abasic site within a DNA strand, which is useful for studying DNA repair mechanisms and the effects of DNA damage.
 [3]
- Drug Delivery Systems: While not a direct component of the final drug, C3 and other spacers
 are integral to the linkers used in antibody-drug conjugates and other targeted delivery
 systems, providing spatial separation between the targeting moiety and the cytotoxic
 payload.

Experimental Protocols

The incorporation of a **Spacer Phosphoramidite C3** into an oligonucleotide is achieved through standard solid-phase synthesis protocols. No significant deviations from the manufacturer's recommended procedures for the DNA synthesizer are typically required.[5][8]

General Protocol for Incorporation of a C3 Spacer

 Preparation of the Phosphoramidite Solution: Dissolve the Spacer Phosphoramidite C3 in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer

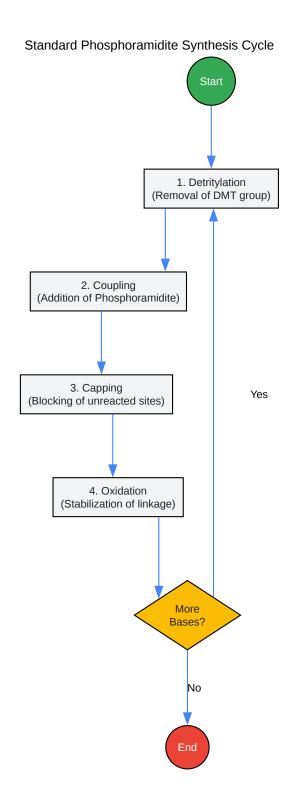


(typically 0.1 M). This solution should be prepared fresh and used within 2-3 days.[5]

- Automated Oligonucleotide Synthesis: The synthesis is performed on a solid support in a column on an automated DNA synthesizer. The synthesis cycle consists of four main steps:
 - Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).
 - Coupling: The Spacer Phosphoramidite C3 solution is delivered to the column along with an activator (e.g., tetrazole) to facilitate the reaction with the free 5'-hydroxyl group.
 - Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in water/pyridine).
- Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia solution.
- Purification: The final oligonucleotide product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove any truncated sequences or other impurities.

The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis, which is also applicable for the incorporation of a C3 spacer.





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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.



Quantitative Data

The efficiency of coupling is a critical parameter in oligonucleotide synthesis. While specific coupling efficiencies can vary depending on the synthesizer and reagents used, **Spacer Phosphoramidite C3** is designed for high coupling efficiency, comparable to that of standard nucleoside phosphoramidites.

The following table provides an example of dilution and approximate coupling data for different scales of synthesis on common synthesizers, as provided by a supplier.

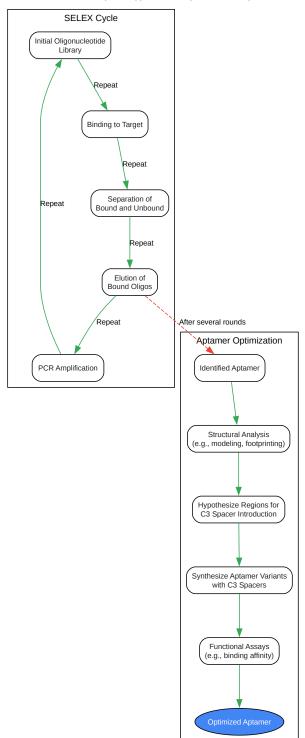
Synthesizer Model	Pack Size	Dilution (0.1M)	Approximate Number of Additions (1µmole scale)
ABI 392/394	0.25 g	4.32 mL	35.64
Expedite	0.25 g	6.45 mL	55.73

Data adapted from supplier technical information. Actual results may vary.

Logical Workflow: Application in Aptamer Development

A key application of C3 spacers is in the development and optimization of aptamers. The following diagram illustrates a logical workflow for how a C3 spacer might be used in a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to identify aptamers with improved properties.





Workflow for C3 Spacer Application in Aptamer Development

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Caption: A logical workflow illustrating the use of C3 spacers in aptamer optimization.



In conclusion, **Spacer Phosphoramidite C3** is an indispensable tool in the field of oligonucleotide chemistry. Its ability to introduce a simple three-carbon spacer provides a powerful means to modulate the properties of oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

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